molecular formula C10H8BrNO2 B1336231 5-Bromo-7-ethylindoline-2,3-dione CAS No. 34921-60-3

5-Bromo-7-ethylindoline-2,3-dione

Cat. No. B1336231
CAS RN: 34921-60-3
M. Wt: 254.08 g/mol
InChI Key: CTGQHGOEVARVKX-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-7-ethylindoline-2,3-dione, is a derivative of indoline, which is a structural motif present in many natural products and synthetic compounds with diverse biological activities. While the provided papers do not directly discuss 5-Bromo-7-ethylindoline-2,3-dione, they do provide insights into the synthesis, structure, and properties of related brominated heterocyclic compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of brominated quinoline derivatives, as seen in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, involves a series of steps including Skraup reaction, demethylation, oxidative bromination, amination, and debromination . Similarly, the synthesis of 5-bromo-2-ethylisoindoline-1,3-dione involves the reaction of 5-bromoisobenzofuran-1,3-dione with ethaneamine and triethylamine under reflux in toluene . These methods suggest that the synthesis of 5-Bromo-7-ethylindoline-2,3-dione could potentially be achieved through analogous bromination and substitution reactions starting from suitable indoline precursors.

Molecular Structure Analysis

The crystal structure of 5-bromo-2-ethylisoindoline-1,3-dione has been determined, revealing a triclinic system with specific bond lengths and angles. The non-hydrogen atoms of the molecule, except for one carbon atom, lie in a plane, indicating a degree of planarity in the structure . This information can be extrapolated to hypothesize that 5-Bromo-7-ethylindoline-2,3-dione may also exhibit a planar structure, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of brominated quinoline derivatives in nucleophilic substitution reactions has been studied, showing regioselectivity in the transformation of 6-bromo-2-methylquinoline-5,8-dione with various alkylamines . This suggests that the bromine atom in 5-Bromo-7-ethylindoline-2,3-dione could similarly undergo nucleophilic substitution reactions, potentially leading to a variety of substituted indoline derivatives.

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of 5-Bromo-7-ethylindoline-2,3-dione, they do offer insights into related compounds. For instance, the electronic structure, absorption spectra, and nonlinear optical (NLO) properties of a novel chromone derivative were investigated using DFT calculations and experimental techniques . These studies indicate that brominated heterocycles can exhibit interesting electronic and optical properties, which could also be true for 5-Bromo-7-ethylindoline-2,3-dione.

Scientific Research Applications

Crystallographic Studies

5-Bromo-7-ethylindoline-2,3-dione has been utilized in crystallographic studies. Abdellaoui et al. (2019) explored its crystal structure, analyzing the intermolecular hydrogen bonds and π–π interactions, which contribute to its stability in crystal form (Abdellaoui et al., 2019).

Synthesis and Antimicrobial Activity

This compound is involved in the synthesis of various derivatives with potential antimicrobial properties. Ashok et al. (2015) synthesized a series of derivatives from 5-bromo-1H-indole-2,3-dione, demonstrating their antibacterial and antifungal activities (Ashok et al., 2015).

Enantiomeric Resolution Studies

5-Bromo-7-ethylindoline-2,3-dione has been used in enantiomeric resolution studies. Ali et al. (2016) conducted resolution and simulation studies on its enantiomers, revealing the importance of hydrogen bonding and π–π interactions in chiral resolution (Ali et al., 2016).

Spiro-dienone Synthesis

This compound plays a role in the synthesis of spiro-dienone compounds. Horii et al. (1974) used it in the synthesis of dl-mecambrine, dl-amurine, and dl-domesticine, highlighting its significance in organic synthesis (Horii et al., 1974).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It’s also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

5-bromo-7-ethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-2-5-3-6(11)4-7-8(5)12-10(14)9(7)13/h3-4H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGQHGOEVARVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429038
Record name 5-bromo-7-ethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-ethylindoline-2,3-dione

CAS RN

34921-60-3
Record name 5-bromo-7-ethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure of example 36.B. except using N-(4-Bromo-2-ethyl-phenyl)-2-hydroxyimino-acetamide as the acetamide component afforded the title compound as a solid. ESI (−) MS m/e=252 (MH−).
Name
N-(4-Bromo-2-ethyl-phenyl)-2-hydroxyimino-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of sulfuric acid (100 mL) and water (10 mL) at 80° C. (oil bath) was added N-(4-bromo-2-ethyl-phenyl)-2-hydroximino-acetoamide (61.0 g, 225 mmol) in small portions over 20 minutes. The reaction mixture was heated at 80° C. (oil bath) for 15 minutes. After cooling to room temperature, ice-water (500 mL) was added and the mixture was extracted with ethyl acetate. Extracts were washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated under reduced pressure to give the title compound (42.3 g, 74% yield). 1H NMR (DMSO-d6) δ 8.87 (s, 1H), 7.75 (d, 1H), 7.71 (d, 1H), 2.75 (q, 2H), 1.44 (t, 3H).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
N-(4-bromo-2-ethyl-phenyl)-2-hydroximino-acetoamide
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
74%

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